N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound with a complex structure that includes an oxalamide core, an ethoxypropyl group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride with N-(3-ethoxypropyl)-2-(methylthio)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide core can be reduced under specific conditions.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxalamide derivatives.
Substitution: New alkyl or aryl-substituted oxalamides.
Scientific Research Applications
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The ethoxypropyl and methylthio groups may interact with enzymes or receptors, modulating their activity. The oxalamide core can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxypropyl)-2-(methylthio)benzamide
- N-(3-ethoxypropyl)-2-(methylthio)aniline
Uniqueness
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its oxalamide core, which imparts specific chemical properties not found in simpler analogs
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-10-6-9-15-13(17)14(18)16-11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNPPKKDKLCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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